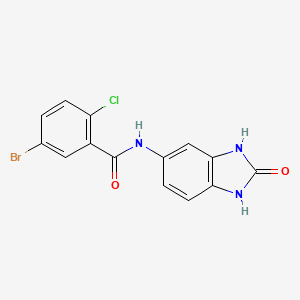![molecular formula C17H15Cl2FN2O3S B7477941 [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has attracted the attention of researchers due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has been shown to enhance the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. It has also been shown to modulate the activity of glutamate receptors, which may be relevant to its potential therapeutic applications in schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in certain brain regions. It has also been shown to decrease the levels of certain stress hormones, such as corticosterone, in the blood. These effects may contribute to its anxiolytic and antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone has several advantages for lab experiments. It has a well-defined chemical structure, which allows for easy synthesis and purification. It also exhibits potent and selective pharmacological effects, which makes it a valuable tool for investigating the role of various neurotransmitter systems in various physiological and pathological conditions. However, it also has some limitations, such as limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone. One direction is to investigate its potential therapeutic applications in various disorders, such as anxiety, depression, schizophrenia, and Alzheimer's disease. Another direction is to use it as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. Finally, further studies are needed to elucidate its exact mechanism of action and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is a multi-step process that involves the reaction of 3-fluorobenzaldehyde with piperazine, followed by the reaction of the resulting compound with 3,4-dichlorobenzenesulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. In medicinal chemistry, it has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O3S/c18-15-5-4-14(11-16(15)19)26(24,25)22-8-6-21(7-9-22)17(23)12-2-1-3-13(20)10-12/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZUODHTFLZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)

![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)


![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
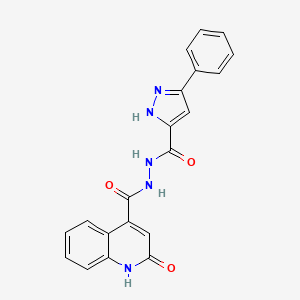
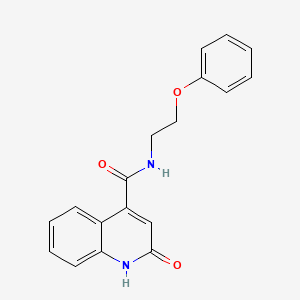
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)
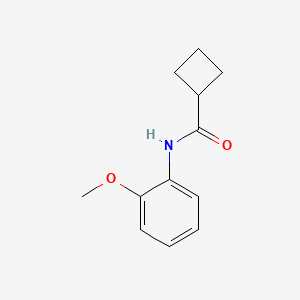
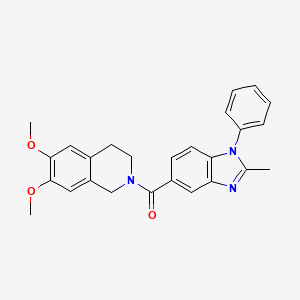
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
